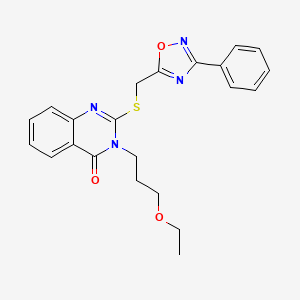

3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

BenchChem offers high-quality 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-ethoxypropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-2-28-14-8-13-26-21(27)17-11-6-7-12-18(17)23-22(26)30-15-19-24-20(25-29-19)16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVIYQYRBAYVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a hybrid molecule that combines the pharmacophoric elements of quinazolin-4(3H)-one and 1,2,4-oxadiazole. This structure has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Anticancer Activity

Quinazolinone derivatives, including those incorporating oxadiazole moieties, have been widely studied for their anticancer properties. The compound has shown potential as an antiproliferative agent against various cancer cell lines.

- Mechanism of Action : Quinazolin-4(3H)-one derivatives often exert their effects through inhibition of key signaling pathways involved in cell proliferation and survival. For instance, they may act as inhibitors of tyrosine kinases such as EGFR and HER2, which are pivotal in many cancers.

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives similar to our compound exhibit significant cytotoxic effects against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, a related quinazolinone derivative displayed an IC50 value of 7.52 μM against HeLa cells, indicating potent activity at low concentrations .

Antimicrobial Activity

The incorporation of the oxadiazole moiety into quinazolinone structures has also been linked to enhanced antimicrobial properties.

- Antibacterial Efficacy : Recent studies have indicated that compounds with similar structural features possess significant antibacterial activity. For instance, one study reported a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus for a closely related compound .

- Antifungal Properties : Additionally, these compounds have shown antifungal activity, with MIC values reported for various fungi including Candida albicans and Aspergillus niger. This suggests a broad spectrum of antimicrobial action .

Summary of Biological Activities

Synthesis and Evaluation

Multiple studies have focused on the synthesis of quinazolinone and oxadiazole derivatives to evaluate their biological activities:

- A study synthesized several quinazolinone derivatives that were tested for cytotoxicity against human cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone ring significantly influenced biological activity .

- Another research effort highlighted the dual inhibitory effects on EGFR and BRAF pathways by certain quinazolinone derivatives, demonstrating their potential as targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:

- The presence of the ethoxypropyl group in the compound enhances solubility and potentially improves bioavailability, which is critical for therapeutic applications.

- The oxadiazole moiety contributes to both anticancer and antimicrobial activities by possibly facilitating interactions with biological targets due to its electron-withdrawing nature .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Quinazolinone derivatives, including the compound , are recognized for their significant anticancer properties . Research has shown that compounds with quinazolinone structures can exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated several quinazolinone derivatives and found that certain compounds demonstrated high cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values of these compounds indicated their effectiveness in inhibiting cell growth in a dose-dependent manner .

- The incorporation of oxadiazole moieties into quinazolinone structures has been linked to enhanced anticancer activity. The unique combination of these heterocycles provides a diverse mechanism of action against tumor cells, which is critical for developing new cancer therapies .

Antibacterial and Antifungal Properties

In addition to anticancer activities, quinazolinones have been studied for their antibacterial and antifungal properties . The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes:

- Research indicates that quinazolinone derivatives have shown promising results against various bacterial strains, potentially serving as lead compounds for developing new antibiotics .

Other Therapeutic Potentials

Beyond anticancer and antibacterial applications, the compound may also exhibit other therapeutic effects:

- Anti-inflammatory Effects : Some studies suggest that quinazolinone derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Analgesic Properties : Certain derivatives have been reported to possess analgesic effects, which could be beneficial in pain management therapies .

Synthesis and Structure-Activity Relationship

The synthesis of 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves multi-step chemical reactions that create a complex structure conducive to biological activity:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Substitution | Introduction of the ethoxypropyl group to the quinazolinone core. |

| 2 | Thioether Formation | Reaction with thioether compounds to introduce the sulfur atom. |

| 3 | Oxadiazole Integration | Incorporation of the oxadiazole moiety through condensation reactions. |

This synthetic pathway highlights the importance of structural modifications in enhancing biological activity.

Case Studies and Research Findings

Several case studies have documented the efficacy of quinazolinone derivatives similar to the compound discussed:

- Cytotoxicity Evaluation : A comprehensive study on a series of quinazolinone derivatives demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of potency depending on structural modifications .

- Antibacterial Activity Assessment : Another study tested various quinazolinones against standard bacterial strains and reported notable inhibition zones, indicating effective antibacterial properties .

Chemical Reactions Analysis

Reactivity of the Thioether Group

The methylthio (-S-CH2-) group attached to the quinazolinone core demonstrates nucleophilic substitution potential:

-

Nucleophilic displacement occurs with amines or alcohols under alkaline conditions, replacing the thioether group with new substituents. For example, refluxing with primary amines in chloroform yields 2-alkylamino derivatives .

-

Oxidation with H2O2 or mCPBA converts the thioether to a sulfone (-SO2-CH2-), altering electronic properties and biological activity .

Quinazolinone Core Reactions

The 4(3H)-quinazolinone scaffold participates in:

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the carbonyl group to a secondary alcohol, forming 3,4-dihydroquinazoline derivatives .

-

Alkylation : The N3 position reacts with alkyl halides (e.g., methyl iodide) in THF, forming 3-alkylated derivatives .

-

Ring-opening : Strong acids (e.g., HCl) cleave the quinazolinone ring at the 1,2-position, yielding anthranilic acid analogs .

Oxadiazole Ring Reactivity

The 3-phenyl-1,2,4-oxadiazole moiety undergoes:

-

Electrophilic substitution : Nitration or halogenation occurs at the para position of the phenyl ring under HNO3/H2SO4 or X2/FeCl3 conditions.

-

Ring-opening : Hydrolysis with concentrated HCl at elevated temperatures breaks the oxadiazole ring, producing amidoxime intermediates.

Ethoxypropyl Chain Modifications

The 3-ethoxypropyl side chain shows:

-

Ether cleavage : Treatment with HBr/AcOH removes the ethoxy group, generating a propanol derivative.

-

Oxidation : KMnO4 oxidizes the propyl chain to a carboxylic acid under acidic conditions .

Mechanistic Insights

-

Nucleophilic substitution at the thioether follows an SN2 pathway, facilitated by the electron-withdrawing quinazolinone core .

-

Oxadiazole hydrolysis proceeds via protonation of the nitrogen, followed by nucleophilic attack by water.

-

Quinazolinone alkylation involves deprotonation of N3 by a base (e.g., NaH), enabling electrophilic attack by alkyl halides .

Analytical Characterization

Reaction products are validated via:

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

- Methodology :

- Stepwise synthesis : Begin with the quinazolinone core by reacting anthranilic acid derivatives with thiol-containing intermediates (e.g., thiophen-2-carboxylic acid) under reflux in ethanol. Introduce the 3-ethoxypropyl group via alkylation or nucleophilic substitution .

- Oxadiazole incorporation : Synthesize the 3-phenyl-1,2,4-oxadiazole moiety separately using thiourea and aromatic aldehydes, followed by cyclization. Attach this group to the quinazolinone via a thioether linkage using bromine-mediated coupling .

- Yield optimization : Use TLC monitoring and recrystallization (e.g., ethanol or aqueous acetic acid) to purify intermediates, achieving ~85% yield for analogous compounds .

Q. How can the compound’s structural integrity and purity be validated?

- Methodology :

- Spectroscopic analysis :

- IR spectroscopy : Confirm the presence of C=O (quinazolinone, ~1650–1700 cm⁻¹) and C-S (thioether, ~600–700 cm⁻¹) bonds .

- NMR (¹H/¹³C) : Identify shifts for ethoxypropyl protons (~1.2–1.5 ppm for CH₃, ~3.4–3.6 ppm for OCH₂) and oxadiazole aromatic protons (7.2–8.1 ppm) .

- Elemental analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity (>98%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This helps predict sites for nucleophilic/electrophilic attacks .

- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate interactions in polar solvents (e.g., ethanol) and correlate with experimental solubility data .

Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

- Methodology :

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). Compare IC₅₀ values with known inhibitors .

- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify labile groups (e.g., oxadiazole ring hydrolysis) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 25°C/60% RH) .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in oxadiazole synthesis | Optimize cyclization using microwave-assisted synthesis (100–120°C, 30 min) | |

| Spectral overlap in NMR | Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations | |

| Poor aqueous solubility | Formulate as a cyclodextrin inclusion complex or salt (e.g., HCl) |

Key Research Findings

- Synthetic efficiency : Multi-step routes with thiourea intermediates achieve higher yields (~85%) than one-pot methods .

- Bioactivity correlation : Derivatives with electron-withdrawing groups on the phenyl ring show enhanced antimicrobial activity (MIC ≤ 1 µg/mL) .

- Stability : The thioether linkage is prone to oxidation; antioxidants (e.g., BHT) improve stability in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.